3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
Its core structure comprises a fused triazole and pyrimidinone ring system, with a propyl substituent at position 5 and a thioether-linked 4-methoxyphenyl-2-oxoethyl group at position 2.
Properties
IUPAC Name |
3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-4-12-9-15(23)18-16-19-20-17(21(12)16)25-10-14(22)11-5-7-13(24-2)8-6-11/h5-9H,3-4,10H2,1-2H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWUWEVRAMICIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds bearing the [1,2,4]triazolo[4,3-a]pyrimidinone ring system have been reported to possess a wide range of pharmacological activities. These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular signaling pathways.
Mode of Action
It is known that [1,2,4]triazolo[4,3-a]pyrimidinone derivatives can exhibit various pharmacological activities, including antitumor, antiallergic, antimicrobial, and 5α-reductase inhibitor properties. These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.
Biological Activity
The compound 3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a member of the triazolopyrimidine class of compounds, which have garnered attention for their diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a triazolo-pyrimidine core with a methoxyphenyl substituent and a thioether linkage, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play essential roles in cell proliferation and survival.
Key Mechanisms:
- Inhibition of Kinases : The compound shows potential as an inhibitor of various kinases involved in cancer progression. For instance, it has been suggested that similar triazolopyrimidine derivatives can inhibit Polo-like kinase 1 (Plk1), which is crucial for cell cycle regulation and mitosis .
- Induction of Apoptosis : By inhibiting these kinases, the compound may induce apoptosis in cancer cells, leading to decreased cell viability and tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of the compound. Modifications to the core structure or substituents can significantly influence its biological activity.
Notable Findings:
- Thioether Linkage : The presence of the thioether group has been shown to enhance cellular permeability and bioavailability.
- Methoxyphenyl Substitution : The 4-methoxyphenyl group contributes to increased potency against specific cancer cell lines by enhancing binding affinity to target proteins .
Biological Activity Data
A summary of biological activity data for the compound is presented in Table 1 below:
| Activity | Cell Line/Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Plk1 Inhibition | HeLa cells | 4.1 | |
| Apoptosis Induction | L363 cells | 3.5 | |
| Antiproliferative Effect | PC-3 (Prostate) | 1.54 | |
| Anticancer Activity | A-549 (Lung) | 3.36 |
Case Studies
Several studies have highlighted the anticancer potential of compounds similar to This compound :
- Study on Plk1 Inhibitors : A study demonstrated that derivatives with modifications similar to our compound exhibited significant inhibition of Plk1 activity and induced mitotic arrest in cancer cells .
- Antitumor Efficacy in Vivo : In vivo studies using xenograft models showed that compounds with similar structures effectively reduced tumor size and improved survival rates in treated animals .
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of triazolopyrimidines exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. For example, studies have shown that certain derivatives can lower malondialdehyde (MDA) levels while increasing glutathione (GSH) concentrations in biological systems, which is crucial for cellular defense against oxidative damage .
Anticancer Activity
Triazolopyrimidine derivatives have demonstrated promising anticancer effects against various cancer cell lines. Notably:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
- Case Studies : A study reported that derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines such as MDA-MB-231 and MCF-7 .
Table 1: Antitumor Activity of Triazolopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 15 | Apoptosis induction |
| Compound B | MCF-7 | 20 | Cell cycle arrest |
| Compound C | A549 (Lung) | 25 | DNA cleavage |
Antibacterial and Antifungal Properties
The compound also exhibits significant antibacterial and antifungal activities. Research shows that it can inhibit key bacterial enzymes or disrupt cellular processes in pathogens.
Comparison with Similar Compounds
Triazolopyrimidinone Derivatives with Variable Substituents
describes three triazolopyrimidinone derivatives (S1-TP, S2-TP, S3-TP) synthesized with distinct substituents at position 5:
- S1-TP : 5-(chloromethyl) group.
- S2-TP: 5-(piperidinomethyl) group.
- S3-TP: 5-(morpholinomethyl) group.
Key Differences :
Electrochemical Properties :
- S1-TP, S2-TP, and S3-TP exhibit oxidation potentials ranging from +0.85 V to +1.10 V (vs. Ag/AgCl), influenced by electron-donating substituents.
Thieno-Fused Triazolopyrimidinones
and highlight thieno-fused analogs, such as 4f (7-phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate) and 5a (6-isopropyl-5-(2-oxo-propyl)-3H-thieno[2,3-d]pyrimidin-4-one).
Key Differences :
- Ring System: The thieno-fused core in 4f and 5a introduces a sulfur atom into the aromatic system, altering electronic distribution and binding affinity compared to the pyrimidinone-only core of the target compound.
- Substituents : The ethylcarboxylate group in 4f may confer higher solubility but lower metabolic stability than the target’s propyl and thioether groups .
Substituent Variations in Thioether-Linked Compounds
lists analogs with diverse thioether substituents:
- 896665-76-2 : Benzylthio group.
- 898918-86-0 : 2-Chlorobenzylthio group.
- 903436-23-7 : 4-Chlorobenzylthio and isopropyl groups.
Key Differences :
- Chlorinated analogs (e.g., 898918-86-0) may exhibit stronger electron-withdrawing effects, reducing π-π stacking efficiency compared to the methoxy group’s electron-donating nature .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one?
- Methodology : The synthesis typically involves multi-step reactions, starting with precursor compounds such as substituted pyrimidinones or triazole derivatives. For example:
Condensation : Reacting a pyrimidinone core with a thiol-containing intermediate (e.g., 2-(4-methoxyphenyl)-2-oxoethyl thiol) under basic conditions (KOH/ethanol) to form the thioether linkage .
Cyclization : Using hydrazine hydrate or substituted hydrazines to form the triazole ring, followed by alkylation to introduce the propyl group .
Purification : Techniques like column chromatography or recrystallization (ethanol/dioxane mixtures) are critical for isolating the pure compound .
Q. How can researchers confirm the structural integrity and purity of the compound?
- Analytical Techniques :
- Spectroscopy : H/C NMR to verify substituent positions and regiochemistry . IR spectroscopy to confirm carbonyl (C=O) and thioether (C-S) functional groups .
- Chromatography : HPLC or TLC with UV detection to assess purity (>95%) and monitor reaction progress .
- Elemental Analysis : Combustion analysis to validate molecular formula (C, H, N, S content) .
Q. What solvents and reaction conditions are optimal for synthesizing this compound?
- Solvents : Ethanol, DMF, or THF are commonly used due to their ability to dissolve polar intermediates and facilitate cyclization .
- Catalysts/Reagents : Triethylamine for deprotonation, acetic anhydride for acetylation, and KOH for thiol coupling reactions .
- Temperature : Reactions often proceed at reflux (70–100°C) or under controlled heating (40–60°C) to avoid decomposition .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during triazole ring formation?
- Regiochemical Control : The angular vs. linear isomerism of the triazole-pyrimidine fusion is influenced by reaction conditions. For example:
- Using sterically hindered hydrazonoyl chlorides favors angular isomers ([1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one), while electron-withdrawing groups on precursors may shift selectivity toward linear isomers .
- Monitoring reaction progress with H NMR or X-ray crystallography (if single crystals are obtainable) is essential to confirm regiochemistry .
Q. What strategies are effective for optimizing synthetic yields when scaling up production?
- Yield Optimization :
- Catalyst Screening : Testing palladium or copper catalysts for cross-coupling reactions to improve efficiency .
- Solvent-Free Conditions : Microwave-assisted synthesis can reduce reaction times and byproduct formation .
- Statistical Design : Employing Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .
Q. How can electrochemical properties inform the compound’s potential as a drug candidate?
- Voltammetric Analysis : Cyclic voltammetry on carbon graphite electrodes reveals redox behavior (e.g., oxidation peaks at +0.8–1.2 V), which correlates with metabolic stability and electron-transfer interactions in biological systems .
- Structure-Activity Relationship (SAR) : Modifying the propyl or 4-methoxyphenyl groups alters redox potentials, impacting bioavailability and target binding .
Q. How should researchers resolve contradictions in reported biological activity data?
- Case Study : If antimicrobial assays show variability (e.g., MIC values), consider:
- Assay Standardization : Using reference strains (e.g., E. coli ATCC 25922) and consistent inoculum sizes .
- Structural Analog Comparison : Testing derivatives with substituted phenyl or alkyl groups to identify pharmacophores .
- Mechanistic Studies : Fluorescence quenching or SPR to assess binding to bacterial enzymes (e.g., DNA gyrase) .
Data Contradiction Analysis
Q. Discrepancies in Synthetic Yields: Why do similar protocols report yields ranging from 56% to 72%?
- Key Factors :
- Intermediate Stability : Hydrolysis or oxidation of thiol intermediates can reduce yields. Using inert atmospheres (N) improves stability .
- Purification Losses : Recrystallization from ethanol/dioxane vs. DMF may lead to differing recovery rates .
Q. Conflicting Biological Activity in Different Assays: How to validate target specificity?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
